Acetanilide-15N
Overview
Description
Synthesis Analysis
Acetanilide can be synthesized through the acetylation of aniline using acetic anhydride. A novel synthesis process involves reacting phenylamine and ammonium chloride with N,N-dimethylacetamide (DMAc) as an acylation agent, achieving a yield of 98.0% under optimized conditions, demonstrating a high-efficiency method suitable for industrial production (Wang Jian-hui, 2011). Another approach is a green, solvent-free synthesis, highlighting a reaction between aniline and acetic anhydride without additives, which presents a more environmentally friendly method (S. Cunha et al., 2015).
Molecular Structure Analysis
The crystal structure of acetanilide has been determined through X-ray diffraction, revealing that its crystals are orthorhombic with specific dimensions and molecules of acetanilide linked together in chains by N-H-O hydrogen bonds (C. Brown & D. Corbridge, 1954). Further investigations using neutron diffraction at different temperatures have provided insights into the lack of evidence for proton transfer along the N-H...O hydrogen bond, offering a deeper understanding of its molecular interactions (Susanna W. Johnson et al., 1995).
Chemical Reactions and Properties
Acetanilide undergoes various chemical reactions, including ruthenium-catalyzed oxidative ortho-benzoxylation with aromatic acids, leading to ortho-benzoxylated acetanilides in a highly regioselective manner (Kishor Padala & M. Jeganmohan, 2013). Additionally, Pd-catalyzed oxidative cyclization reactions have been developed for synthesizing functionalized indolines, showcasing the compound's versatility in organic synthesis (Yang Gao et al., 2014).
Physical Properties Analysis
The physical properties of acetanilide, such as its crystalline structure and behavior at different temperatures, are crucial for understanding its stability and reactivity. Studies have shown that the amide proton does not transfer along the hydrogen bond, which influences the vibrational parameters and thus the physical properties of the compound (Susanna W. Johnson et al., 1995).
Chemical Properties Analysis
The chemical shift tensors of the amide fragment of acetanilide have been characterized using both carbon-13 and nitrogen-15 solid-state NMR spectroscopy, providing detailed insights into its electronic structure and reactivity (M. Lumsden et al., 1994). Furthermore, the electronic structure and spectrum of acetanilide have been explored through molecular orbital calculations, explaining the observed ultraviolet absorption and other electronic phenomena (H. Baba & Satoshi Suzuki, 1960).
Scientific Research Applications
1. NMR Studies and Chemical Shift Analysis
Acetanilide-15N is crucial in nuclear magnetic resonance (NMR) studies. Morales-Ríos et al. (1993) explored the 15N chemical shifts and coupling constants in a series of 5-substituted indoles and 4-substituted acetanilides, demonstrating the cross-conjugation effect in both series. This study provides insights into the behavior of nitrogen atoms in different chemical environments, crucial for understanding complex molecular structures (Morales-Ríos et al., 1993).
2. Chemoproteomic Profiling
Acetanilide-15N plays a role in chemoproteomic profiling to understand the mechanisms of toxicity associated with certain chemicals. Counihan et al. (2017) used acetanilide derivatives in their research to map proteome-wide cysteine reactivity and revealed their interaction with protein targets involved in fatty acid oxidation (Counihan et al., 2017).
3. Thermochemical and Pharmaceutical Studies
Nagrimanov et al. (2018) collected and evaluated thermochemical data on acetanilides, including vapor pressures and enthalpies of formation. This research is fundamental in understanding the physical properties of acetanilides, which is essential for their application in pharmaceuticals (Nagrimanov et al., 2018).
4. Vibrational Spectroscopy and Molecular Structure Analysis
Infrared (IR) and Raman spectroscopic studies involving acetanilide-15N, as conducted by Binoy et al. (2006), are essential in understanding the molecular structure and behavior of acetanilide under various conditions. This research provides valuable insights into the influence of hydrogen bonding on acetanilide's geometry and spectral modes (Binoy et al., 2006).
5. Exploration of Metabolic Pathways
Brodie and Axelrod (1948) studied the metabolism of acetanilide in humans. Understanding the metabolic pathways of acetanilide, including its transformation into other compounds, is crucial for its safe and effective use in medical applications (Brodie & Axelrod, 1948).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-QBZHADDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[15NH]C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480128 | |
Record name | Acetanilide-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetanilide-15N | |
CAS RN |
1449-75-8 | |
Record name | Acetanilide-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1449-75-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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